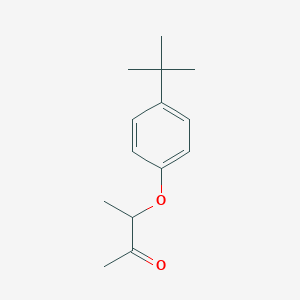

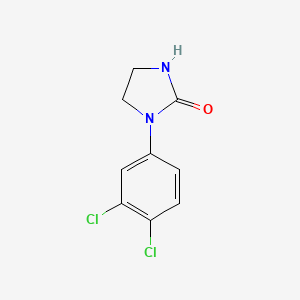

![molecular formula C7H4ClN3O2 B1297739 3-Chloro-8-nitroimidazo[1,2-a]pyridine CAS No. 52310-45-9](/img/structure/B1297739.png)

3-Chloro-8-nitroimidazo[1,2-a]pyridine

Overview

Description

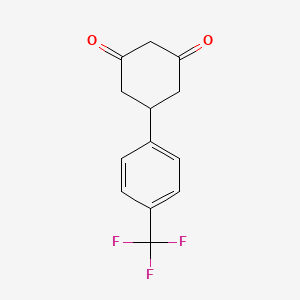

3-Chloro-8-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It has a molecular weight of 197.58 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 3-Chloro-8-nitroimidazo[1,2-a]pyridine and similar compounds has been well studied. For instance, a Suzuki–Miyaura cross-coupling reaction has been used to synthesize 2-arylated compounds . The nitro group was then reduced into an amine, which afforded amides, anilines, and ureas in the 3-position .

Molecular Structure Analysis

The InChI code for 3-Chloro-8-nitroimidazo[1,2-a]pyridine is 1S/C7H4ClN3O2/c8-6-4-9-7-5 (11 (12)13)2-1-3-10 (6)7/h1-4H . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

3-Chloro-8-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions. For example, it can be involved in a Suzuki–Miyaura cross-coupling reaction to provide the corresponding 2-arylated compounds . The nitro group can then be reduced into an amine .

Physical And Chemical Properties Analysis

3-Chloro-8-nitroimidazo[1,2-a]pyridine is a solid compound . It has a melting point range of 172 - 174 degrees Celsius .

Scientific Research Applications

Antileishmanial Pharmacophore

3-Chloro-8-nitroimidazo[1,2-a]pyridine: has been studied for its potential as an antileishmanial pharmacophore. Researchers have investigated the structure–activity relationships (SAR) by synthesizing derivatives and evaluating their efficacy against Leishmania species . The compound’s ability to inhibit the growth of these parasites makes it a candidate for further development into antileishmanial drugs.

Synthesis of Imidazo[1,2-a]pyridines

The compound serves as a key intermediate in the synthesis of imidazo[1,2-a]pyridines, which are important in medicinal chemistry due to their diverse bioactivity. These activities include antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The synthesis often involves environmentally friendly methods such as microwave irradiation without the need for solvents or catalysts.

Drug Prejudice Scaffold

Imidazo[1,2-a]pyridine derivatives, including 3-Chloro-8-nitroimidazo[1,2-a]pyridine , are recognized as “drug prejudice” scaffolds in medicinal chemistry. They are known for their wide range of applications, including as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .

Material Science Applications

Due to its structural characteristics, 3-Chloro-8-nitroimidazo[1,2-a]pyridine is also useful in material science. Its molecular framework can be utilized in the development of new materials with specific electronic or photonic properties .

Tuberculosis Treatment Research

Research has indicated that imidazo[1,2-a]pyridine analogues, which can be synthesized using 3-Chloro-8-nitroimidazo[1,2-a]pyridine , show promise in the treatment of tuberculosis. These compounds have demonstrated significant reduction in bacterial load in acute TB mouse models .

Organic Synthesis

The compound is used in organic synthesis, particularly in the development of new synthetic routes. It can be introduced into various molecular structures, enhancing the diversity of synthetic compounds available for further pharmacological testing .

Pharmacokinetic Property Improvement

In the quest to improve the pharmacokinetic properties of antileishmanial drugs, 3-Chloro-8-nitroimidazo[1,2-a]pyridine has been used to create derivatives with better aqueous solubility and in vitro pharmacokinetic profiles .

Environmental Chemistry

The compound’s role in the development of environmentally benign synthesis methods is noteworthy. It is part of a movement towards greener chemistry practices, contributing to the reduction of hazardous waste and the promotion of sustainable chemical processes .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

Imidazo[1,2-a]pyridines, including 3-Chloro-8-nitroimidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as bioactive scaffolds . Future research may focus on developing environmentally benign synthetic strategies and exploring new applications of these compounds .

properties

IUPAC Name |

3-chloro-8-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEQCVZXCWHLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345838 | |

| Record name | 3-chloro-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-8-nitroimidazo[1,2-a]pyridine | |

CAS RN |

52310-45-9 | |

| Record name | 3-chloro-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-8-nitroimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

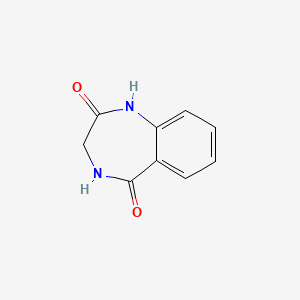

![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)